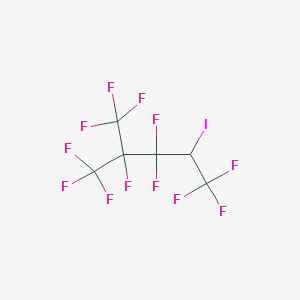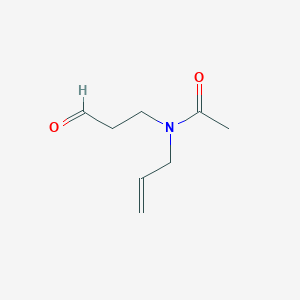![molecular formula C11H22OSi B14186437 6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol CAS No. 922724-50-3](/img/structure/B14186437.png)
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol is an organic compound with a unique structure that includes a trimethylsilyl group attached to a hepta-4,6-dien-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by the introduction of the trimethylsilyl group. The reaction conditions typically include:
Temperature: The reaction is usually carried out at low temperatures to prevent unwanted side reactions.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: Catalysts such as palladium complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular targets may include enzymes, receptors, and other biomolecules, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Heptadien-4-ol: A similar compound without the trimethylsilyl group.
Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different backbones.
Uniqueness
6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol is unique due to the presence of both the trimethylsilyl group and the hepta-4,6-dien-1-ol backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
922724-50-3 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
6-(trimethylsilylmethyl)hepta-4,6-dien-1-ol |
InChI |
InChI=1S/C11H22OSi/c1-11(10-13(2,3)4)8-6-5-7-9-12/h6,8,12H,1,5,7,9-10H2,2-4H3 |
Clé InChI |
NJIBZHOYERCVOZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=C)C=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)


![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)


![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
